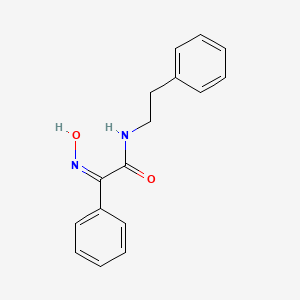![molecular formula C26H26ClN7O3S2 B15028830 N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15028830.png)
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloropyridazinyl group, a sulfamoylphenyl group, and a triazolylsulfanylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
The synthesis of N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Chloropyridazinyl Intermediate: This step involves the chlorination of pyridazine to form 6-chloropyridazine.
Sulfamoylation: The chloropyridazinyl intermediate is then reacted with a sulfamoyl chloride derivative to introduce the sulfamoyl group.
Formation of the Triazolyl Intermediate: A separate reaction involves the synthesis of the triazolyl intermediate by reacting cyclohexylamine and phenylhydrazine with a suitable triazole precursor.
Coupling Reaction: The final step involves coupling the sulfamoylphenyl intermediate with the triazolyl intermediate under specific conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Análisis De Reacciones Químicas
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazinyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: The compound may have potential therapeutic applications, particularly as an anti-cancer or anti-inflammatory agent, due to its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide: This compound has a similar structure but contains an imidazolyl group instead of a triazolyl group.
N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide: This compound has a different acetamide moiety, which may result in different biological activity.
N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-1-methyl-pyrazole-3-carboxamide: This compound contains a pyrazole group, which may affect its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H26ClN7O3S2 |
|---|---|
Peso molecular |
584.1 g/mol |
Nombre IUPAC |
N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C26H26ClN7O3S2/c27-22-15-16-23(30-29-22)33-39(36,37)21-13-11-19(12-14-21)28-24(35)17-38-26-32-31-25(18-7-3-1-4-8-18)34(26)20-9-5-2-6-10-20/h1,3-4,7-8,11-16,20H,2,5-6,9-10,17H2,(H,28,35)(H,30,33) |
Clave InChI |
VKHGVDPDGWSRMI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-(2-furylmethylene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15028752.png)
![1-{4-[2-(Benzyloxy)ethoxy]but-2-yn-1-yl}-4-(diphenylmethyl)piperazine](/img/structure/B15028756.png)
![(5E)-3-(2-fluorobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B15028760.png)
![Methyl 5-{[bis(2-hydroxyethyl)amino]methyl}-2-ethoxybenzoate](/img/structure/B15028766.png)

![(3Z)-1-(4-fluorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15028777.png)
![2-amino-4-(3-bromo-4,5-diethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15028785.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15028794.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B15028802.png)
![4-Chloro-N-[1-(4-methoxy-phenyl)-2,4,6-trioxo-5-trifluoromethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d] pyrimidin-5-yl]-benzenesulfonamide](/img/structure/B15028809.png)
![ethyl (4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B15028816.png)
![{(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B15028818.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B15028837.png)
